![molecular formula C14H14N2O2 B1322594 2-[Benzyl(methyl)amino]isonicotinic acid CAS No. 77314-89-7](/img/structure/B1322594.png)

2-[Benzyl(methyl)amino]isonicotinic acid

説明

2-[Benzyl(methyl)amino]isonicotinic acid is a compound that can be considered a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid. The compound is of interest due to its potential pharmaceutical applications, particularly in the context of tuberculosis treatment. The structure of the compound suggests that it may be related to isonicotinic acid hydrazide derivatives, which are known for their chemotherapeutic properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Although this synthesis does not directly pertain to 2-[Benzyl(methyl)amino]isonicotinic acid, the methodologies used could potentially be adapted for its synthesis by substituting the appropriate starting materials and reaction conditions.

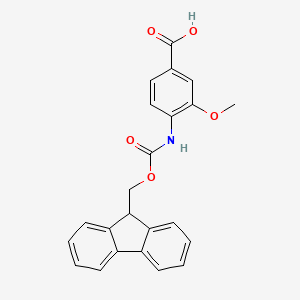

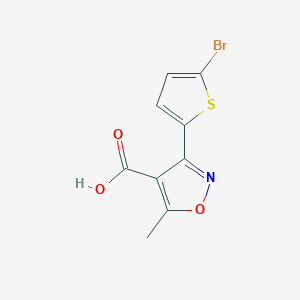

Molecular Structure Analysis

The molecular structure of 2-[Benzyl(methyl)amino]isonicotinic acid would include a benzyl(methyl)amino group attached to the isonicotinic acid framework. This modification is likely to influence the electronic distribution and the overall three-dimensional conformation of the molecule, which could affect its binding to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of 2-[Benzyl(methyl)amino]isonicotinic acid are not detailed in the provided papers, the synthesis of similar compounds involves condensation reactions and the use of protective groups such as carbobenzoxy, which are later removed by hydrogenolysis . These reactions are crucial for the formation of the desired product and its purification.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[Benzyl(methyl)amino]isonicotinic acid are not explicitly discussed in the provided papers. However, derivatives of isonicotinic acid hydrazide are known to exhibit lower acute toxicity than isoniazide, and some are practically non-toxic . The optical configuration of the amino acids in the derivatives can significantly influence the activity of the condensation products, which suggests that the stereochemistry of 2-[Benzyl(methyl)amino]isonicotinic acid could be an important factor in its biological activity and properties.

科学的研究の応用

Catalysis and Organic Synthesis

2-[Benzyl(methyl)amino]isonicotinic acid and its derivatives have been explored in organic synthesis. For example, Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for synthesizing pyranopyrazoles, emphasizing its role in green chemistry and efficient organic synthesis processes (Zolfigol et al., 2013).

Pharmaceutical Research

Various derivatives of isonicotinic acid, including 2-[Benzyl(methyl)amino]isonicotinic acid, have been synthesized for potential pharmaceutical applications. For instance, Winterstein et al. (1956) synthesized numerous N-acyl derivatives of isonicotinic acid for testing their chemotherapeutic potential (Winterstein et al., 1956).

Anticonvulsant Research

Luszczki et al. (2007) investigated the anticonvulsant profile of isonicotinic acid benzylamide, a derivative of 2-[Benzyl(methyl)amino]isonicotinic acid, in various experimental seizure models, demonstrating its potential as an antiepileptic drug (Luszczki et al., 2007).

Analytical Chemistry

In the field of analytical chemistry, compounds like 2-[Benzyl(methyl)amino]isonicotinic acid have been utilized for various analyses. For instance, Yokoo (1959) used derivatives of isonicotinic acid for the determination of pyridine and its derivatives through catalytic reduction and subsequent azotometry (Yokoo, 1959).

Antioxidant Activity

Research by Maheshwari et al. (2011) involved synthesizing derivatives of isonicotinic acid and testing them for their antioxidant activity, highlighting the significance of these compounds in exploring new antioxidant agents (Maheshwari et al., 2011).

作用機序

Target of Action

It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Therefore, it’s plausible that 2-[Benzyl(methyl)amino]isonicotinic acid may also target mycobacteria.

Mode of Action

Isoniazid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Isoniazid is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Pharmacokinetics

The structurally similar compound isoniazid is known to be well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .

Result of Action

Given its structural similarity to isoniazid, it may exhibit bactericidal activity against mycobacteria .

特性

IUPAC Name |

2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSQKAXGYDIOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627256 | |

| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77314-89-7 | |

| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)